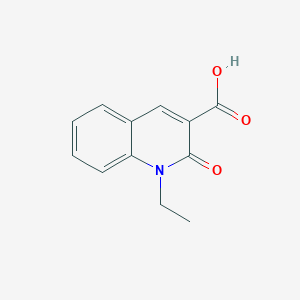

1-ethyl-2-oxo-quinoline-3-carboxylic Acid

説明

Structural Significance and Versatility of the Quinolone Framework as a Synthetic Scaffold

The quinolone framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design of complex organic molecules. Its planarity and extended π-system contribute to its ability to participate in various non-covalent interactions, a feature that is often exploited in the design of biologically active molecules. The presence of both electron-rich and electron-deficient regions within the quinolone ring system imparts a versatile chemical reactivity, making it amenable to a wide array of chemical transformations.

The 2-oxo-quinoline-3-carboxylic acid moiety, in particular, offers multiple functional handles for synthetic elaboration. The carboxylic acid group at the 3-position can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, thereby providing a gateway to a diverse range of derivatives. The ketone group at the 2-position influences the electronic properties of the ring system and can also participate in various chemical reactions. This inherent functionality makes the 2-oxo-quinoline-3-carboxylic acid scaffold a valuable building block in the synthesis of more complex molecular architectures.

Importance of N-Substitution Patterns in Modulating Chemical Reactivity and Synthetic Pathways of Quinoline (B57606) Derivatives

The substitution pattern at the nitrogen atom (N-1 position) of the quinoline ring plays a pivotal role in modulating the chemical and physical properties of the resulting derivatives. The introduction of an alkyl or aryl group at this position can significantly influence the molecule's solubility, lipophilicity, and steric environment. These modifications, in turn, can have a profound impact on the reactivity of the quinolone ring and the synthetic pathways that can be employed for its further functionalization.

For instance, the nature of the N-substituent can affect the electron density of the quinolone ring system, thereby influencing its susceptibility to electrophilic and nucleophilic attack. Furthermore, the steric bulk of the N-substituent can direct the regioselectivity of certain reactions, allowing for the controlled synthesis of specific isomers. The ability to fine-tune the properties of quinoline derivatives through N-substitution has made this a key strategy in the development of compounds with tailored characteristics for specific applications.

Scope and Focus: A Comprehensive Academic Research Landscape for 1-ethyl-2-oxo-quinoline-3-carboxylic Acid

This article provides a focused and comprehensive overview of the chemical compound 1-ethyl-2-oxo-quinoline-3-carboxylic acid . While the broader class of N-substituted 2-oxo-quinoline-3-carboxylic acids has been extensively studied, this review will specifically delineate the synthesis, properties, and research context of the N-ethyl derivative.

The academic research landscape for 1-ethyl-2-oxo-quinoline-3-carboxylic acid is primarily situated within the broader context of the development of novel quinolone-based compounds. Research in this area often involves the synthesis of a library of N-substituted analogues to explore structure-activity relationships for various biological targets or to investigate the impact of the N-substituent on the physicochemical properties of the quinolone scaffold. While dedicated studies focusing solely on the 1-ethyl derivative are not abundant, its synthesis and properties are frequently described in comparative studies alongside other N-alkylated counterparts.

The primary research interest in this compound often lies in its utility as a synthetic intermediate for the preparation of more complex molecules. The ethyl group at the N-1 position provides a specific balance of steric and electronic properties that can be advantageous in certain synthetic transformations or can impart desirable characteristics to the final product.

The following sections will delve into the specific details of the synthesis and known properties of 1-ethyl-2-oxo-quinoline-3-carboxylic acid, drawing upon the available scientific literature to provide a thorough and scientifically accurate account.

Physicochemical Properties of 1-ethyl-2-oxo-quinoline-3-carboxylic Acid

The fundamental physicochemical properties of a compound are crucial for its characterization and for predicting its behavior in various chemical and biological systems. For 1-ethyl-2-oxo-quinoline-3-carboxylic acid, these properties are derived from its unique molecular structure.

| Property | Value |

| CAS Number | 67984-95-6 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

This data is sourced from chemical supplier databases and is foundational for the identification of this specific compound.

Spectroscopic Data of a Closely Related Compound: Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

| Spectroscopic Data for Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| ¹H NMR (DMSO-d₆, δ) | 1.32 (t, J = 6.32 Hz, 3H, CH₃), 4.22 (q, J = 6.32 Hz, 2H, OCH₂), 7.21–7.82 (m, 4H, Ar-H), 8.86 (s, 1H, H-4 of quinoline ring) |

| IR (KBr, υ_max, cm⁻¹) | 1738, 1686 (C=O), 1603, 1586 (C=C), 1118, 1063 (C–O) |

The data presented here is for a closely related precursor and is intended to be illustrative of the core quinolone scaffold's spectral characteristics. rsc.org

Synthesis of N-Substituted 2-Oxo-quinoline-3-carboxylic Acids

The synthesis of N-substituted 2-oxo-quinoline-3-carboxylic acids, including the 1-ethyl derivative, typically proceeds through a multi-step sequence. A common and versatile method involves the initial construction of the 2-oxo-quinoline-3-carboxylate core, followed by N-alkylation and subsequent hydrolysis of the ester.

A widely employed synthetic route is the Camps cyclization or a similar condensation reaction. For instance, the reaction of an N-alkylaniline with diethyl malonate can yield the corresponding N-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

A representative synthesis for the parent 2-oxo-1,2-dihydroquinoline-3-carboxylate starts with the fusion of 2-aminobenzaldehyde (B1207257) and diethyl malonate in the presence of a catalytic amount of piperidine. This is followed by reflux in ethanol. The resulting ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate can then be N-alkylated using an appropriate ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate. Finally, hydrolysis of the ethyl ester, typically under basic conditions followed by acidification, affords the desired 1-ethyl-2-oxo-quinoline-3-carboxylic acid.

| General Synthetic Steps for N-Substituted 2-Oxo-quinoline-3-carboxylic Acids | |

| Step 1: Formation of the Quinolone Core | Condensation of an appropriate aniline (B41778) derivative with a malonic ester derivative. |

| Step 2: N-Alkylation | Reaction of the NH-quinolone with an alkylating agent in the presence of a base. |

| Step 3: Ester Hydrolysis | Conversion of the carboxylate ester to the carboxylic acid. |

This table outlines a general synthetic strategy, and the specific reagents and conditions may vary.

Structure

3D Structure

特性

CAS番号 |

67984-95-6 |

|---|---|

分子式 |

C12H11NO3 |

分子量 |

217.22 g/mol |

IUPAC名 |

1-ethyl-2-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16/h3-7H,2H2,1H3,(H,15,16) |

InChIキー |

ZBHCDQLTPASLLY-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=CC=CC=C2C=C(C1=O)C(=O)O |

製品の起源 |

United States |

Reaction Chemistry and Mechanistic Investigations of 1 Ethyl 2 Oxo Quinoline 3 Carboxylic Acid and Its Derivatives

Reactivity Profile of the 2-Oxo-quinoline Core

The 2-oxo-quinoline core, also known as a quinolin-2(1H)-one or carbostyril, possesses a unique electronic structure. The presence of the electron-withdrawing carbonyl group and the nitrogen heteroatom deactivates the pyridine (B92270) ring towards electrophilic attack, while influencing the reactivity of the fused benzene (B151609) ring.

Studies on Electrophilic and Nucleophilic Aromatic Substitution Reactions

The quinoline (B57606) nucleus exhibits distinct regioselectivity in aromatic substitution reactions, a characteristic that is retained in its 2-oxo derivatives. The fused heterocyclic system consists of a benzene ring and a pyridine ring.

Electrophilic Aromatic Substitution: The pyridine ring in quinoline is electron-deficient, making the carbocyclic benzene ring the preferred site for electrophilic attack. reddit.com Consequently, electrophilic substitution on the quinoline core generally occurs at positions 5 and 8. quimicaorganica.org The stability of the cationic intermediate formed during the reaction dictates this preference; attack at positions 5 and 8 allows for the formation of resonance structures where the aromaticity of the pyridine ring is preserved. quimicaorganica.org

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at positions 2 and 4. The presence of a good leaving group at these positions facilitates substitution. iust.ac.ir In the context of the 2-oxo-quinoline core, the carbonyl group at C-2 modifies this reactivity, but related transformations, such as the displacement of a halogen at the 4-position, are common synthetic routes. iust.ac.irresearchgate.net The reactivity of halogens in these positions is comparable to that of α- and γ-halopyridines. iust.ac.ir

Transformations Involving the Carbonyl Group at Position 2

One common transformation is its formation through the hydrolysis of 2-chloroquinoline (B121035) precursors, often achieved by heating in an acidic medium like acetic acid. researchgate.netmdpi.com The carbonyl group can also react with nucleophiles like hydrazine (B178648). For instance, treatment of a related 4,7-dimethyl-6-nitrocoumarin with hydrazine hydrate (B1144303) results in a ring-opening and subsequent re-cyclization to form an N-amino-quinolin-2-one derivative, demonstrating a nucleophilic addition to the carbonyl of the intermediate lactone. sapub.org While not a direct reaction of the 2-oxo-quinoline itself, this illustrates the susceptibility of related carbonyls to strong nucleophiles leading to ring transformation. Other transformations include reduction to the corresponding alcohol or complete deoxygenation to a methylene (B1212753) group using methods like the Wolff-Kishner reduction, although such reactions are general for carbonyl compounds. libretexts.org

Reactions Involving the Carboxylic Acid Group at Position 3

The carboxylic acid moiety at the C-3 position is a versatile functional handle, enabling a wide array of subsequent chemical modifications, most notably esterification and amidation.

Detailed Studies on Esterification and Hydrolysis Dynamics

Esterification: The carboxylic acid group of 1-ethyl-2-oxo-quinoline-3-carboxylic acid can be readily converted to its corresponding esters through standard acid-catalyzed esterification with an alcohol.

Hydrolysis: The reverse reaction, the hydrolysis of the corresponding esters, is a fundamental transformation. libretexts.org The dynamics of this process are dependent on the catalytic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield the parent carboxylic acid and the alcohol. This reaction is reversible and exists in equilibrium with the esterification process. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which activates the acylium ion for nucleophilic attack by water. rsc.org

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521), is used, the hydrolysis reaction goes to completion. libretexts.org This process, known as saponification, is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. The final products are the carboxylate salt and the alcohol. libretexts.org

A practical application of this chemistry is seen in one-pot syntheses where an ester, formed via a Williamson reaction, is subsequently hydrolyzed in situ to yield the final quinoline-3-carboxylic acid product. researchgate.net Similarly, the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid itself can be achieved by the hydrolysis of its ethyl ester precursor. mdpi.com

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond from the carboxylic acid group is a crucial reaction, often employed to link the quinoline scaffold to amines, amino acids, or peptides. Direct condensation of a carboxylic acid and an amine is generally not feasible and requires the activation of the carboxyl group. nih.govresearchgate.net

This activation is typically achieved using a wide variety of peptide coupling reagents. researchgate.netbachem.com These reagents convert the carboxylic acid into a more reactive intermediate (such as an activated ester, acid anhydride (B1165640), or acyl chloride) in situ, which is then readily attacked by the amine nucleophile to form the amide bond. nih.govbachem.com The choice of coupling reagent is critical for optimizing yield, minimizing side reactions like racemization (especially with chiral amines), and ensuring compatibility with other functional groups in the molecule. bachem.com

| Coupling Reagent Class | Examples | Mechanism of Action | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. bachem.compeptide.com | Widely used; DCC byproduct (DCU) is poorly soluble, while EDC byproduct is water-soluble; often used with additives like HOBt to suppress racemization. bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Form activated esters in situ. PyAOP is particularly effective for sterically hindered couplings. peptide.com | Rapid reaction times; byproducts are generally less hazardous than those from older reagents like BOP. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Convert carboxylic acids into activated OBt or OAt esters. researchgate.net | Highly efficient; HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen of its HOAt component. Can cause guanidinylation of the amine as a side reaction. |

| Other | TiCl₄ | Acts as a Lewis acid catalyst to facilitate direct condensation of the carboxylic acid and amine. nih.govresearchgate.net | Avoids traditional coupling reagents; reaction often performed at elevated temperatures. nih.gov |

Cyclization and Rearrangement Reactions Leading to Fused Heterocyclic Systems

The 2-oxo-quinoline-3-carboxylic acid scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The strategic placement of functional groups on the quinoline core allows for intramolecular or intermolecular reactions that construct new rings.

For example, derivatives of 2-oxo-quinoline can be key intermediates in the synthesis of fused pyrazoles. The N-alkylation of a 2-quinolinone followed by fusion with hydrazine hydrate can lead to the formation of pyrazolo[4,3-c]quinolin-4-ones, creating a new five-membered heterocyclic ring fused to the quinoline core. researchgate.net

Other documented cyclization strategies involving quinoline precursors include:

Radical Cyclization: 2-Aryl-quinoline-3-carbaldehyde derivatives can undergo TBHP-promoted radical cyclization to form tetracyclic indeno[1,2-b]quinolin-11-ones. nih.gov

Palladium-Catalyzed Reactions: Suzuki coupling of dihaloquinolines followed by a double C-N coupling reaction can be used to synthesize indolo[3,2-b]quinolines and indolo[2,3-b]quinolines. nih.gov

Rearrangement Reactions: In some cases, unexpected rearrangement reactions can lead to the formation of the quinoline skeleton itself. For instance, reactions of arynes with ferrocenyl oxazolines, with the participation of water, have been shown to produce quinoline derivatives through a complex rearrangement process. nih.gov

These cyclization and rearrangement reactions are powerful tools for medicinal chemists, enabling the construction of diverse and complex molecular architectures based on the quinoline framework. nih.gov

Oxidative and Reductive Transformations of the 1-ethyl-2-oxo-quinoline-3-carboxylic Acid Scaffold

The reactivity of the 1-ethyl-2-oxo-quinoline-3-carboxylic acid scaffold is dictated by its constituent functional groups: the N-ethylated quinolin-2-one core, the carboxylic acid at the 3-position, and the fused benzene ring.

Oxidative Transformations: Detailed studies focusing specifically on the oxidative transformations of the 1-ethyl-2-oxo-quinoline-3-carboxylic acid scaffold are not extensively documented in the surveyed scientific literature. Generally, the quinoline ring system is relatively electron-deficient and can be resistant to oxidation unless under harsh conditions. However, the N-heterocyclic ring of 1,2,3,4-tetrahydroquinolines can be dehydrogenated to the corresponding quinolines using various catalytic systems, including cobalt oxide or o-quinone-based catalysts. organic-chemistry.org While this is an oxidative process, it applies to the reduced form of the quinoline core rather than the 2-oxo-quinoline structure itself.

Reductive Transformations: The reduction of the 1-ethyl-2-oxo-quinoline-3-carboxylic acid scaffold can target two primary sites: the carboxylic acid group and the quinoline ring system.

Reduction of the Carboxylic Acid Group: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edu The general reaction involves the conversion of the -COOH group to a -CH₂OH group.

Reduction of the Quinoline Scaffold: The reduction of the quinoline core typically involves catalytic hydrogenation. The hydrogenation of quinoline and its derivatives to yield 1,2,3,4-tetrahydroquinolines is a well-established transformation. nih.gov Various catalytic systems, employing metals such as ruthenium, iridium, cobalt, and gold, have been developed for this purpose. nih.govresearchgate.netnih.gov For instance, ruthenium complexes like [Ru(p-cymene)Cl₂]₂ with an iodine additive have shown high efficiency for the hydrogenation of quinolines under mild conditions. Similarly, cobalt-amido cooperative catalysis can be used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. researchgate.net Mechanistic studies on related systems suggest that the reaction can proceed through a cascade pathway involving hydride addition and isomerization. acs.org While these methods are effective for general quinolines, their application to the 2-oxo-quinoline scaffold, which already possesses a partially reduced and conjugated pyridine ring, requires specific investigation. The presence of the carbonyl group at the C2 position alters the electronic properties of the heterocyclic ring, potentially influencing the regioselectivity of the reduction.

The following table summarizes potential reductive transformations, although specific experimental data for 1-ethyl-2-oxo-quinoline-3-carboxylic acid is not available.

| Transformation | Reagent/Catalyst | Potential Product |

| Carboxylic Acid Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-ethyl-3-(hydroxymethyl)quinolin-2(1H)-one |

| Ring Hydrogenation | H₂ / Metal Catalyst (e.g., Ru, Co) | 1-ethyl-decahydroquinoline-3-carboxylic acid |

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthetic pathways leading to 2-oxo-quinoline-3-carboxylic acids are well-established, providing insight into the likely reaction mechanism and key intermediates for the N-ethylated derivative.

A common route for the synthesis of the parent 2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the condensation of a 2-aminobenzaldehyde (B1207257) with diethyl malonate. mdpi.com This reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. The ethyl ester of the target molecule is a crucial intermediate in this process.

The likely synthetic pathway for 1-ethyl-2-oxo-quinoline-3-carboxylic acid would follow a similar logic, likely starting with an N-ethylated precursor or involving an N-ethylation step on the quinolinone core. A plausible reaction scheme is outlined below:

Scheme 1: Plausible Synthesis of 1-ethyl-2-oxo-quinoline-3-carboxylic acid

Condensation: The synthesis would likely begin with the reaction of an N-ethylated aniline (B41778) derivative, such as 2-amino-N-ethylbenzaldehyde, with diethyl malonate. Alternatively, a reaction between an N-ethylated isatoic anhydride and the enolate of diethyl malonate could be envisioned.

Cyclization: The intermediate formed would then undergo an intramolecular cyclization to form the quinolin-2-one ring system.

Hydrolysis: The final step involves the hydrolysis of the ethyl ester group to the corresponding carboxylic acid.

Key Intermediates: The primary intermediate in this synthetic sequence is the ethyl ester of the final product.

Ethyl 1-ethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound represents a key isolable intermediate. Its formation is the result of the initial condensation and cyclization steps. The subsequent hydrolysis of this ester is typically straightforward, often achieved under acidic or basic conditions.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 2 Oxo Quinoline 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For 1-ethyl-2-oxo-quinoline-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum of 1-ethyl-2-oxo-quinoline-3-carboxylic acid is expected to show distinct signals for the protons of the ethyl group, the aromatic protons on the quinoline (B57606) core, and the vinylic proton, as well as the highly deshielded carboxylic acid proton.

The ethyl group attached to the nitrogen atom would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating free rotation and coupling between adjacent protons. The aromatic region would display a set of multiplets corresponding to the four protons on the benzene (B151609) ring portion of the quinoline system. A distinct singlet is anticipated for the proton at the C4 position, which is significantly downfield due to the anisotropic effects of the adjacent carbonyl group and the aromatic system. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-ethyl-2-oxo-quinoline-3-carboxylic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~8.9 | Singlet (s) | - |

| H5 | ~7.8 | Doublet (d) | ~8.0 |

| H6 | ~7.4 | Triplet (t) | ~7.5 |

| H7 | ~7.7 | Triplet (t) | ~7.8 |

| H8 | ~7.3 | Doublet (d) | ~8.5 |

| N-CH₂ | ~4.5 | Quartet (q) | ~7.2 |

| N-CH₂-CH₃ | ~1.4 | Triplet (t) | ~7.2 |

Note: Predicted values are based on spectral data of structurally similar compounds such as N-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. mdpi.comresearchgate.net

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 1-ethyl-2-oxo-quinoline-3-carboxylic acid is expected to produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum would feature two signals in the downfield region corresponding to the carbonyl carbons of the carboxylic acid and the quinolone ring C2-oxo group, typically found between 160-180 ppm. The aromatic and vinylic carbons of the quinoline ring would resonate in the 115-150 ppm range. The aliphatic carbons of the N-ethyl group would appear in the upfield region, with the methylene carbon (-CH₂) around 40 ppm and the terminal methyl carbon (-CH₃) around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-ethyl-2-oxo-quinoline-3-carboxylic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~161 |

| C3 | ~117 |

| C4 | ~148 |

| C4a | ~119 |

| C5 | ~131 |

| C6 | ~123 |

| C7 | ~134 |

| C8 | ~116 |

| C8a | ~140 |

| N-CH₂ | ~42 |

| N-CH₂-CH₃ | ~14 |

Note: Predicted values are based on spectral data of structurally similar 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. mdpi.comnih.gov

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-ethyl-2-oxo-quinoline-3-carboxylic acid, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also map the correlations between the adjacent aromatic protons (H5-H6, H6-H7, H7-H8), allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). This is crucial for definitively assigning each carbon atom that has an attached proton. For instance, it would link the proton signal at ~4.5 ppm to the N-CH₂ carbon signal at ~42 ppm, and each aromatic proton signal to its corresponding aromatic carbon signal.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atom's chemical environment. For 1-ethyl-2-oxo-quinoline-3-carboxylic acid, the nitrogen atom is part of an amide-like system within the quinolone ring. The expected ¹⁵N chemical shift would be in a region characteristic of N-acyl heterocycles. nih.govresearchgate.net This technique can be particularly useful to confirm the N-alkylation pattern and study electronic effects within the heterocyclic core.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-ethyl-2-oxo-quinoline-3-carboxylic acid is expected to show several characteristic absorption bands.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. acs.org Two distinct carbonyl (C=O) stretching vibrations would also be visible. The C=O stretch of the carboxylic acid is expected around 1710-1760 cm⁻¹, while the amide-like C=O stretch of the 2-oxo group in the quinoline ring would appear around 1650-1690 cm⁻¹. Absorptions corresponding to C=C stretching in the aromatic ring are expected in the 1500-1600 cm⁻¹ region. Finally, C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group would be observed just above and below 3000 cm⁻¹, respectively. mdpi.comresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for 1-ethyl-2-oxo-quinoline-3-carboxylic Acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 |

| Carboxylic Acid | C=O stretch | ~1720 |

| Amide (Quinolinone) | C=O stretch | ~1670 |

| Aromatic Ring | C=C stretch | 1500-1600 |

Note: Predicted values are based on general IR correlation tables and data from similar quinolone structures. mdpi.comresearchgate.netacs.org

Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Analysis of Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of 1-ethyl-2-oxo-quinoline-3-carboxylic acid is C₁₂H₁₁NO₃, with a corresponding molecular weight of 217.22 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 217. Characteristic fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org Further fragmentation of the quinolone ring structure could also occur. For instance, cleavage of the N-ethyl group could lead to the loss of an ethyl radical (•CH₂CH₃, M-29) or ethene (C₂H₄, M-28). Analysis of these fragments helps to confirm the presence of the key structural motifs within the molecule. nih.govnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for 1-ethyl-2-oxo-quinoline-3-carboxylic Acid

| m/z Value | Proposed Fragment | Fragment Lost |

|---|---|---|

| 217 | [M]⁺ | - |

| 200 | [M - OH]⁺ | •OH |

| 189 | [M - C₂H₄]⁺ | C₂H₄ (from ethyl group) |

| 172 | [M - COOH]⁺ | •COOH |

Note: Predicted fragmentation is based on established fragmentation rules for carboxylic acids and N-alkyl compounds. libretexts.orgnih.gov

X-ray Diffraction Crystallography for Definitive Solid-State Molecular Geometry and Crystal Packing Analysis

While a specific crystal structure for 1-ethyl-2-oxo-quinoline-3-carboxylic acid is not publicly available, analysis of closely related quinoline derivatives provides significant insight into the expected structural features. For instance, studies on various substituted quinolinone carboxylates consistently reveal a nearly planar quinoline ring system. nih.gov The crystal packing in such compounds is often dominated by a network of intermolecular interactions.

An X-ray diffraction study of the tautomer, 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (C₁₂H₁₁NO₄), confirmed its existence as the 2-oxo-4-hydroxy tautomer in the crystalline form. researchgate.net This highlights the capability of XRD to distinguish between subtle structural isomers and tautomeric forms.

Illustrative Crystallographic Data for a Related Quinoxaline (B1680401) Derivative

To illustrate the type of data obtained from an XRD experiment, the following table presents crystallographic information for 1-ethyl-3-(2-oxo-1,3-dithiol-4-yl)quinoxalin-2(1H)-one, a related heterocyclic system. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀N₂O₂S₂ |

| Formula Weight | 290.36 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.789(4) |

| b (Å) | 7.7081(15) |

| c (Å) | 17.151(3) |

| β (°) | 98.01(3) |

| Volume (ų) | 2588.3(9) |

| Z (Molecules per unit cell) | 8 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial checkpoint for verifying the compound's stoichiometric purity and confirming its elemental composition. nih.gov For a new compound to be accepted as pure, the found elemental percentages should typically agree with the calculated values to within ±0.4%. nih.gov

For 1-ethyl-2-oxo-quinoline-3-carboxylic acid, the molecular formula is C₁₂H₁₁NO₃, which corresponds to a molecular weight of 217.22 g/mol . appchemical.com The theoretical elemental composition can be calculated from this formula and the atomic weights of its constituent elements.

The verification of this composition is essential to confirm that the synthesized or isolated material is indeed the target compound and is free from significant impurities that would alter the elemental ratios. For instance, the presence of residual solvents or starting materials would lead to experimental values that deviate significantly from the theoretical percentages.

Theoretical Elemental Composition of 1-ethyl-2-oxo-quinoline-3-carboxylic Acid

The table below details the calculated elemental percentages for the compound based on its molecular formula, C₁₂H₁₁NO₃.

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 66.36% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.10% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.45% |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.09% |

Experimental data for a closely related compound, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (C₁₂H₁₁NO₃), showed found values of C, 66.16%; H, 4.83%; and N, 6.24%, which are in close agreement with the theoretical calculation (C, 66.35%; H, 5.10%; N, 6.45%). mdpi.com This demonstrates the practical application of elemental analysis in confirming the composition of quinolinone-based structures.

Computational and Theoretical Studies on 1 Ethyl 2 Oxo Quinoline 3 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of quinoline (B57606) systems. Calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), allow for accurate determination of molecular geometries, reaction energetics, and spectroscopic parameters researchgate.netnih.gov.

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, enabling the elucidation of synthetic mechanisms. For quinoline derivatives, synthesis often involves multi-step reactions, such as the Doebner reaction or other annulation strategies nih.govorganic-chemistry.org. Computational studies can model these pathways to identify key intermediates and transition states. For instance, in reactions involving the cyclization and subsequent oxidation of a dihydroquinoline intermediate to form the aromatic quinoline core, DFT can calculate the activation energies for each step nih.gov. This helps in understanding the reaction kinetics and the factors controlling regioselectivity, providing a theoretical foundation for optimizing reaction conditions researchgate.net.

The three-dimensional structure of 1-ethyl-2-oxo-quinoline-3-carboxylic acid is governed by the rotational freedom of its ethyl and carboxylic acid substituents. DFT-based geometry optimization provides detailed information on the most stable conformations. Studies on similar quinolone carboxylic acids show that the quinoline ring system is nearly planar nih.govmdpi.com. The relative orientation of the carboxylic acid group is critical, as it can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen at the C2 position, which contributes to the planarity and stability of the molecule mdpi.com. Computational analysis can predict key geometric parameters, which typically show strong agreement with experimental data from X-ray crystallography for related compounds researchgate.net.

| Parameter | DFT Calculated Value (Å or °) | Experimental Value (Å or °) | Reference Compound |

|---|---|---|---|

| C1=O1 Bond Length | 1.225 Å | 1.220 Å | Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (B1227902) researchgate.net |

| N1-C1 Bond Length | 1.398 Å | 1.391 Å | Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate researchgate.net |

| C11-O2 Bond Length | 1.350 Å | 1.345 Å | Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate researchgate.net |

| N1-C1-C2 Bond Angle | 117.5° | 117.8° | Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate researchgate.net |

DFT is widely used to predict spectroscopic properties, which can be compared with experimental results for structural validation. Harmonic vibrational frequency calculations can reproduce infrared (IR) and Raman spectra, although calculated frequencies are often scaled to correct for systematic errors researchgate.net. Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions researchgate.net. The influence of solvents on these spectra can be modeled using approaches like the Polarizable Continuum Model (PCM), which allows for a more direct comparison with experimental measurements conducted in solution researchgate.net. The close agreement often found between theoretical and experimental spectra confirms the accuracy of the computed molecular structures researchgate.net.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

While DFT calculations are excellent for identifying stable, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time mdpi.com. For 1-ethyl-2-oxo-quinoline-3-carboxylic acid, MD simulations can explore the conformational landscape by simulating the movements of the ethyl and carboxylic acid groups at physiological temperatures. These simulations reveal the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and the interactions with solvent molecules mdpi.comresearchgate.net. Trajectory analysis from MD simulations can identify the most populated conformational states and the energy barriers between them, offering a more complete picture of the molecule's behavior in a dynamic environment mdpi.com.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice nih.govnih.gov. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact corresponding to hydrogen bonds and other interactions can be identified as distinct red spots mdpi.com. For quinoline derivatives, Hirshfeld analysis typically reveals that crystal packing is dominated by a combination of H···H, O···H/H···O, and C···H/H···C contacts, along with possible π–π stacking interactions between the aromatic quinoline rings nih.govnih.gov. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 72.0% |

| O···H / H···O | 14.5% |

| C···H / H···C | 5.6% |

| C···C | 5.4% |

| Other | 2.5% |

Data adapted from studies on hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate nih.gov.

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Computational methods are essential in modern drug discovery for predicting the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities nih.govnih.gov. For quinoline derivatives, 2D and 3D descriptors—such as electronic, steric, and hydrophobic properties—are calculated for each molecule. These descriptors are then used to develop predictive models using machine learning algorithms nih.govnih.gov.

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target scienceopen.comresearchgate.net. A pharmacophore model for a series of active quinoline compounds might consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers scienceopen.comsapub.org. Once validated, this model serves as a 3D query for virtual screening of large chemical databases to identify new compounds that fit the pharmacophore and are therefore likely to be active.

| Pharmacophore Feature | Description | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (A) | An atom with a lone pair capable of accepting a hydrogen bond (e.g., carbonyl oxygen). | Forms directional interactions with donor groups in the target protein. |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system (e.g., the quinoline core). | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |

| Hydrogen Bond Donor (D) | A hydrogen atom attached to an electronegative atom (e.g., carboxylic acid -OH). | Forms directional interactions with acceptor groups in the target protein. |

| Hydrophobic Feature (H) | A non-polar group (e.g., the ethyl substituent). | Occupies hydrophobic pockets within the binding site. |

Synthetic Utility and Applications of 1 Ethyl 2 Oxo Quinoline 3 Carboxylic Acid As a Chemical Intermediate

Versatile Building Block in the Synthesis of Complex Heterocyclic Compounds

The 2-oxo-quinoline core is a privileged structure that serves as a foundational building block for a diverse array of more complex heterocyclic systems. The carboxylic acid at the 3-position and the nitrogen at the 1-position are key functional handles that allow for extensive synthetic elaboration.

Researchers have demonstrated the utility of the related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a precursor for synthesizing novel quinoline (B57606) derivatives. mdpi.com For instance, it can be reacted with ethyl 3-aryl-2-cyanoacrylates and subsequently with hydrazine (B178648) hydrate (B1144303) to yield complex hybrids containing a pyrazolidinone ring. mdpi.comresearchgate.net This multi-step synthesis highlights how the initial quinoline carboxylic acid framework can be expanded to create larger, multi-ring systems with potential biological activity. mdpi.com

Similarly, the broader quinolin-2-one scaffold is used to generate other heterocyclic attachments. A 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative, for example, has been used as a building block to synthesize compounds featuring oxadiazole and thiosemicarbazide (B42300) moieties. nih.gov These transformations showcase the synthetic flexibility of the quinolone core, enabling the creation of diverse chemical libraries. The synthesis often involves converting the carboxylic acid to an ester or hydrazide, which then serves as the reactive site for cyclization or condensation reactions. nih.gov The general principle extends to various quinoline carboxylic acid isomers, which have been used to create fused heterocyclic systems like thiazepinoquinolines and pyridoquinoxalines. nih.govresearchgate.net

Table 1: Examples of Complex Heterocycles Synthesized from Quinolinone Scaffolds

| Starting Scaffold | Reagents | Synthesized Heterocycle | Reference |

|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Ethyl 3-aryl-2-cyanoacrylates, Hydrazine hydrate | 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | mdpi.com |

| 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide | Triethyl orthoformate | 1-[2-(1,3,4-Oxadiazol-2-yl)ethyl]quinolin-2(1H)-one | nih.gov |

| 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide | Phenyl isothiocyanate | 4-Phenyl-1-{3-[2-oxoquinolin-1(2H)-yl]propanoyl}thiosemicarbazide | nih.gov |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 3-Mercaptopropionic acid, Sodium dithionite, PPA | 2,8-dioxohexahydro researchgate.netnih.govthiazepino[2,3-h]quinoline-3-carboxylic acid | nih.gov |

Precursor for the Development of Advanced Organic Materials with Tunable Properties

While extensively explored in medicinal chemistry, the inherent properties of the quinoline nucleus also make it a candidate for the development of advanced organic materials. The fused aromatic ring system provides rigidity and planarity, which are often desirable characteristics for materials with specific electronic or photophysical properties. The N-ethyl group and the C3-carboxylic acid on the 1-ethyl-2-oxo-quinoline-3-carboxylic acid scaffold offer sites for modification to tune these properties.

The carboxylic acid functional group is particularly useful as it can be converted into a variety of other functionalities. For instance, it can be transformed into esters or amides to attach the quinoline core to polymer backbones, creating functional polymers. It also provides a reactive handle for linking the molecule to conductive surfaces or incorporating it into larger conjugated systems, which could be relevant for applications in organic electronics such as organic light-emitting diodes (OLEDs) or sensors. The delocalized pi-electron system of the quinoline ring suggests potential for fluorescence, and modifications at the N1 and C3 positions could be used to fine-tune the emission wavelength and quantum yield. While specific applications of 1-ethyl-2-oxo-quinoline-3-carboxylic acid in materials science are not yet widely reported, its structural motifs are common in functional organic materials, suggesting a promising area for future research.

Scaffold for Chemical Probe Development and Ligand Design in Chemical Biology Research

The rigid bicyclic structure of the 2-oxo-quinoline core makes it an excellent scaffold for designing ligands that can bind to biological targets with high specificity and affinity. By appending different functional groups to this core, chemists can orient substituents in precise three-dimensional arrangements to probe interactions within the binding pockets of proteins.

Derivatives of the 2-oxo-quinoline-3-carboxylic acid scaffold have shown significant potential in the development of anticancer agents. mdpi.com For example, compounds synthesized from this core have demonstrated potent activity against breast cancer cell lines (MCF-7). mdpi.com The mechanism of action for many quinoline-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov

Specific research has identified quinoline derivatives as inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase CK2. nih.govnih.gov Inhibition of EGFR is a validated strategy in cancer therapy, and several quinoline-based molecules have been designed as EGFR inhibitors. nih.govrsc.org Similarly, derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of Protein Kinase CK2, a target implicated in cancer and inflammatory diseases. nih.govacs.org The 2-oxo-quinoline scaffold has also been used to develop highly selective ligands for cannabinoid receptors (CB2), which are targets for neuroinflammatory diseases, demonstrating its utility in creating probes for PET imaging. mdpi.com

Table 2: Biological Targets of Quinoline Carboxylic Acid Derivatives

| Scaffold/Derivative Class | Biological Target | Application Area | Key Findings | Reference |

|---|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | Cancer Cells (MCF-7) | Oncology | Derivatives showed significant anti-proliferative activity against breast cancer cells. | mdpi.com |

| 3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives | EGFR | Oncology | A lead compound exhibited potent EGFR inhibition with an IC50 value of 16.89 nM. | nih.gov |

| 3-Carboxy-4(1H)-quinolone derivatives | Protein Kinase CK2 | Oncology, Inflammation | ATP-competitive inhibitors were identified with Ki values in the nanomolar range (e.g., 60 nM). | acs.org |

| 2-Oxoquinoline carboxylic acid amide | Cannabinoid Receptor 2 (CB2) | Neuroimaging | Developed a selective ligand with high affinity (Ki = 6.8 nM) for potential use in PET imaging. | mdpi.com |

Green Chemistry Approaches and Sustainable Synthesis Development for 1-ethyl-2-oxo-quinoline-3-carboxylic Acid Production

Traditional synthetic routes to quinoline derivatives often involve heating reactants in organic solvents for extended periods, which consumes significant energy and can generate chemical waste. mdpi.com In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for the synthesis of quinolones.

One promising approach is the use of ultrasound irradiation. youtube.com Sonochemistry can accelerate reaction rates, increase yields, and reduce reaction times by creating localized high-temperature and high-pressure zones through acoustic cavitation. youtube.com This method has been successfully applied to the synthesis of various quinoline derivatives, often under milder conditions and in environmentally benign solvents like water. nih.govnih.govresearchgate.net For instance, the synthesis of N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides has been achieved in a two-step process using ultrasonication. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-2-oxo-quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Synthesis typically involves cyclization and substitution reactions. Key approaches include:

- Reaction of N-substituted anilines with triethyl methanetricarboxylate, enabling scalable production of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates .

- Cyclization using POCl₃/DMF followed by hydrolysis in 70% acetic acid to form tricyclic derivatives (e.g., pyrido[3,2,1-ij]quinolines) .

- Nucleophilic addition of α-acetyl-N-arylhydrazonoyl chlorides to 7,8-diamino-4-oxoquinoline precursors in ethanol/triethylamine for site-selective tricyclic systems .

Table 1 : Representative Synthetic Routes

Q. How can researchers confirm the structural integrity of synthesized derivatives?

- Methodological Answer : Use multi-spectroscopic validation :

- NMR (¹H/¹³C) to confirm substituent positions and regioselectivity (e.g., cyclopropyl or ethyl groups at position 1) .

- IR for carbonyl (C=O) and carboxylic acid (OH) stretching frequencies (1700–1750 cm⁻¹ and 2500–3300 cm⁻¹, respectively) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight alignment with theoretical values (e.g., C₁₇H₂₀ClN₃O₃: 349.81 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in tricyclic derivative synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Solvent polarity : Ethanol promotes nucleophilic addition over competing pathways .

- Catalyst/base choice : Triethylamine enhances deprotonation efficiency in cyclocondensation steps .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in POCl₃-mediated cyclizations .

Critical Note : Substituent steric effects (e.g., bulky groups at position 1) may necessitate longer reaction times or higher temperatures .

Q. What strategies resolve contradictory data in spectral analysis of complex derivatives?

- Methodological Answer : Address contradictions via:

- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Isotopic labeling (e.g., ¹⁵N or ¹³C) for unambiguous assignment of quinoline nitrogen environments .

- Computational modeling (DFT or molecular docking) to predict spectral profiles and validate experimental data .

Q. How do substituents influence the biological activity of 1-ethyl-2-oxo-quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Substituent effects are critical for structure-activity relationships (SAR):

- Fluoro/amino groups at positions 6, 7, or 8 enhance antibacterial activity by improving DNA gyrase binding .

- Cyclopropyl at position 1 increases metabolic stability and bioavailability .

- Ethyl ester vs. free carboxylic acid : Esters improve membrane permeability but require hydrolysis for activation .

Table 2 : Substituent Impact on Activity

| Substituent Position | Functional Group | Biological Effect | Reference |

|---|---|---|---|

| 1 | Cyclopropyl | Enhanced pharmacokinetics | |

| 6/7/8 | F/Cl/CH₃ | Antibacterial potency | |

| 3 | COOEt vs. COOH | Solubility vs. activation |

Methodological Notes for Experimental Design

- Handling Precautions : Use PPE (gloves, goggles) and ensure ventilation due to potential irritant properties .

- Stability : Derivatives are sensitive to moisture; store under inert gas (N₂/Ar) at –20°C .

- Data Reproducibility : Validate synthetic protocols with control reactions and cross-reference spectral libraries (e.g., SDBS or PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。